molecular formula C26H28N2O4 B3408379 8-allyl-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 873577-94-7

8-allyl-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B3408379
CAS No.: 873577-94-7
M. Wt: 432.5 g/mol
InChI Key: QGWXIMDIJBYNDV-UHFFFAOYSA-N
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Description

8-allyl-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, an allyl group, and a piperazine moiety linked to a p-tolyloxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-allyl-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route may include the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl halides and a suitable base.

    Attachment of the piperazine moiety: This step involves the reaction of the chromen-2-one derivative with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Addition of the p-tolyloxyethyl group: The final step includes the reaction of the intermediate with p-tolyloxyethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-allyl-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohols.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or reduced chromen-2-one derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

8-allyl-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-allyl-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulating signaling pathways: Influencing cell signaling and communication.

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Compounds with a similar chromen-2-one core structure.

    Piperazine derivatives: Compounds containing the piperazine moiety.

    Allyl-substituted compounds: Compounds with an allyl group attached to their structure.

Uniqueness

8-allyl-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-3-5-20-6-4-7-21-18-23(26(30)32-24(20)21)25(29)28-14-12-27(13-15-28)16-17-31-22-10-8-19(2)9-11-22/h3-4,6-11,18H,1,5,12-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWXIMDIJBYNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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